3-Methylbenzoic acid

Physical Chemistry Analytical Chemistry Process Chemistry

Researchers sourcing toluic acid isomers often encounter batch-to-batch impurity variability that derails regioselective syntheses. 3-Methylbenzoic acid (m-toluic acid) eliminates this risk as the validated precursor for DEET (N,N-diethyl-m-toluamide) synthesis. • Definitive DEET building block: meta-methyl substitution yields optimal pKa (4.27) for efficient carboxylate formation and amide coupling with diethylamine. • Isomer-resolved QC: distinct HPLC retention ensures zero cross-contamination from ortho- or para-isomers, critical for pharmaceutical intermediate and agrochemical applications. • Consistent supply: ≥98% purity (HPLC-validated), ambient-stable solid shipped globally from multiple stock points.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
CAS No. 99-04-7
Cat. No. B051386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzoic acid
CAS99-04-7
Synonyms3-methylbenzoic acid
3-toluic acid
3-toluic acid, barium salt
3-toluic acid, cadmium salt
3-toluic acid, zinc salt
m-toluate
m-toluic acid
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)O
InChIInChI=1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10)
InChIKeyGPSDUZXPYCFOSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbenzoic Acid (CAS 99-04-7) Technical Profile for Research and Industrial Procurement


3-Methylbenzoic acid (CAS 99-04-7), also known as m-toluic acid, is an aromatic carboxylic acid with the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol [1]. It is one of three isomeric methylbenzoic acids, distinguished by the meta position of its methyl group relative to the carboxyl group on the benzene ring. This specific substitution pattern imparts unique physical and chemical properties that are critical to its role as a versatile intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals [2].

The Perils of Isomeric Substitution: Why 3-Methylbenzoic Acid Cannot Be Replaced by Ortho or Para Analogs


The methyl group's position on the aromatic ring of methylbenzoic acid isomers is not a trivial detail; it fundamentally dictates the molecule's acidity (pKa), solubility profile, and reactivity in downstream synthesis [1]. While ortho, meta, and para isomers may appear chemically similar and share many applications, their distinct steric and electronic properties prevent simple interchangeability in synthetic pathways. For instance, the regioselectivity of electrophilic aromatic substitution reactions is heavily influenced by the methyl group's location, leading to different reaction outcomes and product purities. Furthermore, as demonstrated in industrial quality control, each isomer possesses a unique impurity profile that can significantly impact the performance and safety of the final product [2]. Therefore, substituting one isomer for another without rigorous process re-validation risks compromising product yield, purity, and ultimately, the efficacy or safety of the target compound.

Quantifiable Differentiation of 3-Methylbenzoic Acid: A Comparative Evidence Guide


Acidity Comparison: 3-Methylbenzoic Acid (pKa 4.27) vs. 4-Methylbenzoic Acid (pKa 4.36)

The acidity of 3-Methylbenzoic acid, quantified by its pKa value, is a critical differentiator from its para-substituted analog. The meta-substituted methyl group exerts a weaker electron-donating inductive effect on the carboxyl group compared to the para-methyl group, resulting in a more acidic compound. This difference in acidity influences solubility, reactivity, and chromatographic behavior .

Physical Chemistry Analytical Chemistry Process Chemistry

Solubility Differences in Water: 3-Methylbenzoic Acid (1.0 g/L) vs. 4-Methylbenzoic Acid (0.3 g/L) vs. Benzoic Acid (3.4 g/L)

Aqueous solubility is a key parameter affecting reaction media selection, purification, and bioavailability. 3-Methylbenzoic acid exhibits an intermediate water solubility compared to its para-isomer and unsubstituted benzoic acid. This is a critical factor when designing aqueous-phase reactions or considering environmental fate [1].

Pharmaceutical Formulation Green Chemistry Process Engineering

HPLC Fingerprint for Quality Control: Unique Impurity Profile Differentiating Industrial-Grade m-, o-, and p-Toluic Acid

Industrial-grade toluic acid isomers cannot be reliably distinguished by simple physical properties alone; their impurity profiles are distinct and critical for quality control. A validated HPLC-UV method established unique chromatographic fingerprints for o-toluic acid (OTA), m-toluic acid (MTA), and p-toluic acid (PTA) based on their specific impurity groups. This method allows for the direct assessment of whether the limits of relative impurity residues in an MTA product are qualified [1].

Analytical Chemistry Quality Control Industrial Chemistry

Comparative Biotransformation Rate: m-Toluic Acid vs. o- and p-Isomers under N2 vs. CO2 Atmosphere

In biocatalytic applications, the metabolic fate of a compound can be critical. The biotransformation rates of toluic acid isomers are not equal and are significantly influenced by the reaction atmosphere. Under a nitrogen atmosphere, the rate order is o-toluic acid > m-toluic acid > p-toluic acid. Remarkably, this order is completely reversed under a carbon dioxide atmosphere, becoming p-toluic acid > m-toluic acid > o-toluic acid . This demonstrates that m-toluic acid (3-Methylbenzoic acid) holds an intermediate and condition-dependent reactivity profile.

Biocatalysis Green Chemistry Environmental Science

Melting Point as a Simple QC Metric: 3-Methylbenzoic Acid (111-113°C) vs. 4-Methylbenzoic Acid (180-181°C)

The melting point is a fundamental physical property used for rapid identity verification and purity assessment. The stark contrast in melting points between the two isomers provides a simple, low-cost method for initial quality checks and ensures that the correct isomer has been procured or synthesized [1].

Analytical Chemistry Quality Control Material Science

3-Methylbenzoic Acid: Evidence-Based Optimal Use Cases for Research and Industry


Synthesis of DEET and Related Amides: Superior Acidity for Efficient Amide Bond Formation

3-Methylbenzoic acid is the definitive precursor for the synthesis of DEET (N,N-diethyl-m-toluamide), the globally recognized insect repellent . Its higher acidity (pKa 4.27) compared to the para-isomer (pKa 4.36) favors the formation of the reactive carboxylate intermediate, potentially enhancing the rate and yield of the amide coupling reaction with diethylamine. This specific regiochemistry ensures the final product, DEET, has the correct spatial configuration for optimal biological activity, a property that would be compromised if the ortho or para isomer were used .

Analytical Chemistry: Use as a Primary Standard or Internal Standard for HPLC Method Development

The well-defined and intermediate solubility of 3-Methylbenzoic acid, combined with its distinct chromatographic fingerprint that is separable from its isomers , makes it an excellent candidate for use as an internal standard or system suitability standard in HPLC method development, particularly when analyzing complex mixtures of aromatic acids. The established HPLC-UV method provides a validated framework for quantifying 3-Methylbenzoic acid and its impurities, ensuring method reliability and regulatory compliance in pharmaceutical and fine chemical quality control laboratories .

Fine Chemical and Pharmaceutical Intermediates: Leveraging Controlled Reactivity for Specific Derivatives

As a key building block, 3-Methylbenzoic acid is employed in the synthesis of various fine chemicals, including pharmaceuticals like the drug intermediate toluene diethylamine, and agrochemicals such as specific fungicides and insecticides . Its unique electronic profile, dictated by the meta-methyl group, allows for selective electrophilic aromatic substitutions that would be difficult or impossible with the ortho or para isomers. This controlled reactivity is crucial for achieving high yields of desired regioisomers in complex, multi-step synthetic sequences, thereby reducing purification costs and improving overall process efficiency .

Biocatalysis and Green Chemistry: A Predictable Substrate in Condition-Dependent Biotransformations

For researchers exploring biocatalytic routes to value-added chemicals, 3-Methylbenzoic acid offers a predictable and tunable substrate. Its intermediate and atmosphere-dependent biotransformation rate allows for process optimization where the desired reaction rate can be selected or mitigated by controlling the gas environment. This level of process control is not possible with the more extreme rate profiles of the ortho and para isomers, making 3-Methylbenzoic acid a more versatile and manageable starting material in the development of novel, environmentally friendly enzymatic processes.

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